molecular formula C16H15N3O4S B4425142 3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4425142
M. Wt: 345.4 g/mol
InChI Key: WJEOVYKYUWKIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophene ring, and an oxadiazole moiety

Preparation Methods

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced using a suitable electrophile.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures to optimize reaction outcomes. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the thiophene group, resulting in different chemical and biological properties.

    N-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide:

These comparisons highlight the importance of the specific structural features of this compound in determining its unique properties and applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-6-5-10(8-13(12)22-2)14-18-16(23-19-14)15(20)17-9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEOVYKYUWKIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
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3-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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